molecular formula C12H12FN3O2S B2673637 N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide CAS No. 921130-80-5

N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide

Cat. No.: B2673637
CAS No.: 921130-80-5
M. Wt: 281.31
InChI Key: MQKIACGOOKZFQK-UHFFFAOYSA-N
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Description

N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide is a chemical compound with the molecular formula C11H10FN3OS2 It is characterized by the presence of an oxadiazole ring, a fluorobenzamide group, and an ethylsulfanyl substituent

Preparation Methods

The synthesis of N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with carbon disulfide and an alkylating agent under basic conditions.

    Introduction of the ethylsulfanyl group: This step involves the substitution of a suitable leaving group with an ethylthiol in the presence of a base.

    Coupling with 4-fluorobenzoyl chloride: The final step is the coupling of the oxadiazole intermediate with 4-fluorobenzoyl chloride in the presence of a base to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The fluorine atom on the benzamide ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide can be compared with other similar compounds, such as:

    N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide: This compound has a methylsulfanyl group instead of an ethylsulfanyl group, which may affect its chemical and biological properties.

    N-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-4-fluorobenzamide: This compound has a thiadiazole ring instead of an oxadiazole ring, which may influence its reactivity and biological activity.

Properties

IUPAC Name

N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2S/c1-2-19-12-16-15-10(18-12)7-14-11(17)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKIACGOOKZFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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